

An In-depth Technical Guide to Ethyl 4-bromobenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 4-bromobenzoate*

Cat. No.: *B1630516*

[Get Quote](#)

This guide provides a comprehensive technical overview of **Ethyl 4-bromobenzoate**, a key building block in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, synthesis, characterization, and applications, underpinned by field-proven insights and authoritative references.

Introduction: The Versatility of a Halogenated Ester

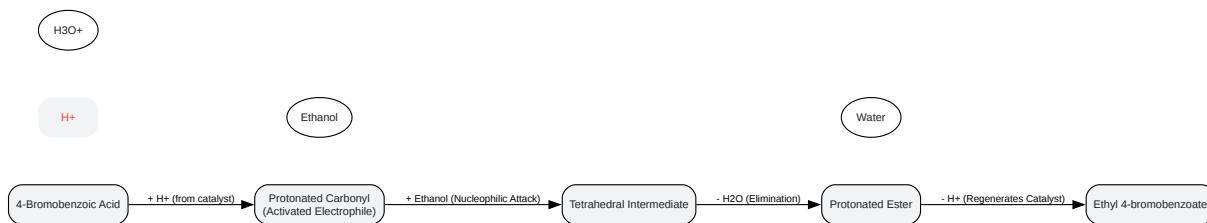
Ethyl 4-bromobenzoate ($C_9H_9BrO_2$) is an aromatic ester that holds significant importance as a versatile intermediate in the synthesis of a wide array of organic compounds.^[1] Its structure, featuring a bromine atom at the para position of the benzene ring and an ethyl ester group, provides two distinct reactive sites. This duality allows for a broad range of chemical transformations, making it a valuable precursor in the development of pharmaceuticals, agrochemicals, and novel materials.^{[1][2]} The electron-withdrawing nature of the bromo and ester substituents influences the reactivity of the aromatic ring, making it a subject of interest in mechanistic studies and a reliable component in multi-step synthetic pathways.^[3]

Physicochemical Properties and Molecular Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. **Ethyl 4-bromobenzoate** is a clear, colorless to yellow liquid at room temperature.^[3]

Table 1: Key Physicochemical Properties of **Ethyl 4-bromobenzoate**

Property	Value	Source(s)
Molecular Formula	C ₉ H ₉ BrO ₂	[4][5][6]
Molecular Weight	229.07 g/mol	[3][4][5][7]
CAS Number	5798-75-4	[3][5][7][8]
Appearance	Clear colorless to yellow liquid	[3]
Density	1.403 g/mL at 25 °C	[3][9][10]
Boiling Point	262-264 °C	[7][11]
131 °C at 14 mmHg	[3][9][12]	
Melting Point	18 °C	[7][10][13]
Flash Point	>110 °C (>230 °F)	[3][7]
Refractive Index (n _{20/D})	1.544 - 1.547	[3][7][9]
Solubility	Slightly soluble in water; soluble in polar organic solvents.	[7][13]


The molecular weight of a compound is a critical parameter for stoichiometric calculations in chemical reactions. For **Ethyl 4-bromobenzoate**, this value is precisely 229.07 g/mol .[3][4][5][7] This figure is consistently reported across major chemical databases and supplier specifications.[8][9][12]

Synthesis of Ethyl 4-bromobenzoate: The Fischer Esterification

The most common and industrially scalable method for synthesizing **Ethyl 4-bromobenzoate** is the Fischer esterification of 4-bromobenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[14][15] This is a reversible reaction, and to drive the equilibrium towards the product, an excess of the alcohol is typically used, or the water formed during the reaction is removed.[14][16]

Reaction Mechanism

The Fischer esterification proceeds through a series of protonation and nucleophilic acyl substitution steps.[15][16]

[Click to download full resolution via product page](#)

Figure 1: Simplified workflow of the Fischer esterification mechanism.

Experimental Protocol

The following is a representative laboratory-scale procedure for the synthesis of **Ethyl 4-bromobenzoate**.

Materials:

- 4-bromobenzoic acid
- Absolute ethanol
- Concentrated sulfuric acid
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate

- Dichloromethane (or other suitable organic solvent)

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromobenzoic acid in an excess of absolute ethanol.[17]
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.[17]
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by Thin Layer Chromatography (TLC).[18]
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess ethanol under reduced pressure.[18]
- Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[17][18]
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.[17]
- Concentrate the filtrate under reduced pressure to yield the crude **Ethyl 4-bromobenzoate**.
- Purify the product by vacuum distillation or column chromatography if necessary.[19]

Analytical Characterization

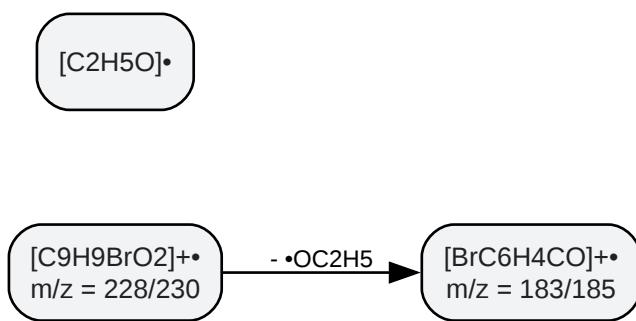
The identity and purity of synthesized **Ethyl 4-bromobenzoate** are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of **Ethyl 4-bromobenzoate**.

- ¹H NMR (400 MHz, CDCl₃): The spectrum is characterized by a triplet at approximately 1.38 ppm corresponding to the methyl protons (-CH₃) and a quartet at around 4.36 ppm from the

methylene protons (-CH₂-) of the ethyl group. The aromatic protons appear as two doublets in the range of 7.55-7.89 ppm.[20]


- ¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon, the carbons of the aromatic ring (with the carbon attached to the bromine showing a distinct chemical shift), and the carbons of the ethyl group.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[21] The IR spectrum of **Ethyl 4-bromobenzoate** will exhibit a strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretching of the ester group.[22][23] Other characteristic peaks include those for C-O stretching and C-H stretching of the aromatic and aliphatic portions of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of **Ethyl 4-bromobenzoate** shows a molecular ion peak (M⁺) at m/z 228 and another peak at m/z 230 of nearly equal intensity, which is characteristic of the presence of a bromine atom due to its two isotopes (⁷⁹Br and ⁸¹Br).[4][24][25] The base peak is typically observed at m/z 183, corresponding to the loss of the ethoxy group (-OCH₂CH₃).[4][26]

[Click to download full resolution via product page](#)

Figure 2: Primary fragmentation pathway of **Ethyl 4-bromobenzoate** in Mass Spectrometry.

Applications in Research and Drug Development

Ethyl 4-bromobenzoate serves as a crucial starting material in the synthesis of more complex molecules. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide.^[3] This versatility makes it an important intermediate in the synthesis of various pharmaceuticals, including potential therapeutic agents.^[2]

Safety and Handling

Ethyl 4-bromobenzoate is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.^{[7][27]} It may cause skin and serious eye irritation, as well as respiratory irritation.^{[7][11]} All work should be conducted in a well-ventilated fume hood.^[27] Store the compound in a cool, dry place away from incompatible materials.^[27] In case of accidental release, contain the spillage with an inert absorbent material and dispose of it as hazardous waste.^{[27][28]}

Conclusion

Ethyl 4-bromobenzoate, with a molecular weight of 229.07 g/mol, is a cornerstone intermediate in modern organic synthesis. Its well-defined physicochemical properties, straightforward synthesis via Fischer esterification, and versatile reactivity make it an indispensable tool for researchers and scientists in the pharmaceutical and chemical industries. A thorough understanding of its characteristics, as detailed in this guide, is essential for its safe and effective utilization in the development of novel compounds and drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ycdehongchem.com [ycdehongchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Ethyl 4-bromobenzoate | 5798-75-4 [chemicalbook.com]

- 4. Ethyl 4-bromobenzoate | C9H9BrO2 | CID 22043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Ethyl 4-Bromobenzoate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. Ethyl 4-bromobenzoate, 99% 10 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. 5798-75-4|Ethyl 4-bromobenzoate|BLD Pharm [bldpharm.com]
- 9. 4-溴苯甲酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. 5798-75-4 Cas No. | Ethyl 4-bromobenzoate | Apollo [store.apolloscientific.co.uk]
- 12. 5798-75-4 CAS MSDS (Ethyl 4-bromobenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Fischer Esterification [organic-chemistry.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 18. benchchem.com [benchchem.com]
- 19. Ethyl 4-bromobenzoate synthesis - chemicalbook [chemicalbook.com]
- 20. Ethyl 4-bromobenzoate(5798-75-4) 1H NMR [m.chemicalbook.com]
- 21. www.welcomehomevetsofnj.org - Ethyl 4 Aminobenzoate Ir Spectrum Analysis [welcomehomevetsofnj.org]
- 22. Ethyl 4-bromobenzoate(5798-75-4) IR Spectrum [chemicalbook.com]
- 23. Benzoic acid, 4-bromo-, ethyl ester [webbook.nist.gov]
- 24. Benzoic acid, 4-bromo-, ethyl ester [webbook.nist.gov]
- 25. spectrabase.com [spectrabase.com]
- 26. ETHYL 3-BROMOBENZOATE(24398-88-7) 1H NMR [m.chemicalbook.com]
- 27. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 28. cdhfinechemical.com [cdhfinechemical.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 4-bromobenzoate]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1630516#ethyl-4-bromobenzoate-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com